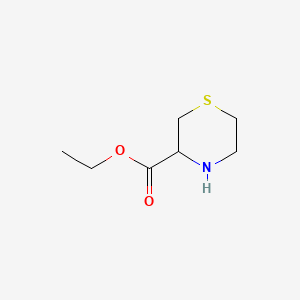

Ethyl thiomorpholine-3-carboxylate

Overview

Description

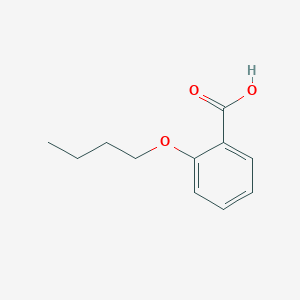

Ethyl thiomorpholine-3-carboxylate (ETMC) is an organic compound with the molecular formula C7H12NO2S. It is a colorless, crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst in the manufacture of polymers.

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl thiomorpholine-3-carboxylate and its derivatives play a significant role in the synthesis of various chemical compounds. One study reports a new synthesis method for thiomorpholine by ring closure, along with numerous reactions including acylation, diacylation, and reactions with sulfonic acid chlorides, isocyanates, and isothiocyanates. This work highlights the chemical reactivity and potential applications of thiomorpholine derivatives in diverse chemical syntheses (Asinger et al., 1979).

Role in Medicinal Chemistry

This compound-related compounds are significant in medicinal chemistry. A study demonstrated the preparation of novel bridged bicyclic thiomorpholines, underlining their importance as building blocks in medicinal chemistry research. Some analogues containing thiomorpholine moieties have even entered human clinical trials, showing their potential in drug development (Walker & Rogier, 2013).

Synthesis of Diastereomers

The synthesis of diastereomers of thiomorpholine-carboxylic acid esters has been explored, illustrating the potential of this compound in stereochemical applications. This research demonstrated the formation of esters of thiomorpholine-3-carboxylic and thiomorpholine-3,5-dicarboxylic acids, contributing to the understanding of stereochemistry in organic synthesis (Eremeev et al., 1983).

Pharmacological Research

In pharmacological research, derivatives of this compound have been studied for their potential as antibacterial agents. Research on quinoline-3-carboxylates, for example, tested their in vitro antibacterial activity against specific bacterial strains, indicating the role of such compounds in the development of new antibacterial drugs (Krishnakumar et al., 2012).

Safety and Hazards

Ethyl thiomorpholine-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

- Thiomorpholine-3-carboxylate derivatives are part of the thiazole family, which includes compounds with diverse biological activities . These derivatives have been investigated for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties.

Target of Action

Always consult reliable scientific sources for the most up-to-date information.🔍🧪📚 .

Biochemical Analysis

Biochemical Properties

Ethyl thiomorpholine-3-carboxylate plays a significant role in biochemical reactions, particularly in the reduction of imine bonds in brain substrates. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which specifically catalyzes the reduction of imine bonds in substrates like cystathionine ketimine and lanthionine ketimine . This interaction is crucial for the regulation of free intracellular concentrations of triiodothyronine and access to its nuclear receptors.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, thereby modulating cellular functions. For instance, its interaction with thiomorpholine-carboxylate dehydrogenase can impact the regulation of thyroid hormone levels, which in turn affects gene expression and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for thiomorpholine-carboxylate dehydrogenase, leading to the reduction of imine bonds and the formation of 3,4-dehydro-thiomorpholine-3-carboxylate . This reaction is essential for maintaining the balance of certain metabolites in the brain and regulating thyroid hormone activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that it can influence cellular functions by modulating enzyme activities and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and enzyme regulation. At higher doses, it may exhibit toxic or adverse effects, including disruption of metabolic pathways and enzyme inhibition . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the reduction of imine bonds. It interacts with enzymes such as thiomorpholine-carboxylate dehydrogenase, which plays a key role in the metabolism of cystathionine ketimine and lanthionine ketimine . These interactions are crucial for maintaining the balance of metabolites and regulating metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The transport and distribution mechanisms are essential for understanding its overall impact on cellular functions.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with target biomolecules. It may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of this compound is important for its activity and function, as it ensures that it reaches the appropriate sites of action within the cell .

Properties

IUPAC Name |

ethyl thiomorpholine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-11-4-3-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSDSYPPZAPZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544837 | |

| Record name | Ethyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58729-31-0 | |

| Record name | Ethyl thiomorpholine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58729-31-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)